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Compound of Interest

Compound Name: 2-AHA-cAMP

Cat. No.: B15556123 Get Quote

An In-depth Technical Guide on 2-(6-Aminohexyl)amino-cAMP (2-AHA-cAMP) and Its

Applications in Research

Introduction
2-(6-Aminohexyl)amino-cAMP (2-AHA-cAMP) is a synthetic analog of the ubiquitous second

messenger, cyclic adenosine monophosphate (cAMP).[1][2] As a functional mimic of cAMP, 2-
AHA-cAMP serves as a potent activator of cAMP-dependent protein kinase (PKA), a key

enzyme in numerous signal transduction pathways.[1] What distinguishes 2-AHA-cAMP as a

valuable research tool is the presence of a six-carbon spacer arm with a terminal primary

amino group (aminohexylamino) at the C2 position of the adenine ring.[1] This functional group

provides a versatile handle for conjugation to various matrices, such as agarose beads for

affinity chromatography or fluorescent dyes for detection and imaging, without significantly

compromising its ability to bind to and activate PKA. This guide provides a comprehensive

overview of 2-AHA-cAMP, its mechanism of action, and its applications in research, with a

focus on experimental protocols and quantitative data.

Core Properties and Mechanism of Action
2-AHA-cAMP functions as an agonist of cAMP, binding to the regulatory subunits of PKA and

inducing a conformational change that leads to the dissociation and activation of the catalytic

subunits.[3] The activated catalytic subunits can then phosphorylate a multitude of downstream

protein substrates, thereby modulating a wide array of cellular processes.
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Chemical and Physical Properties
Property Value Reference

Molecular Formula C₁₆H₂₅N₇O₆P Biolog Life Science Institute

Molecular Weight 442.4 g/mol Biolog Life Science Institute

CAS Number 214276-80-9 [4]

Appearance White to off-white solid Commercial Supplier Data

Solubility Soluble in water Commercial Supplier Data

While a precise, experimentally determined dissociation constant (Kd) for the binding of 2-
AHA-cAMP to PKA is not readily available in the reviewed literature, its function as a PKA

activator suggests a binding affinity in the nanomolar to low micromolar range, similar to cAMP

and other active analogs. The activation constant (Ka) for the holoenzyme is a critical

parameter that reflects the concentration of the analog required to achieve half-maximal

activation. For the wild-type RIα holoenzyme, the Ka for cAMP is approximately 80 nM.[5] It is

expected that 2-AHA-cAMP exhibits a similar Ka value.

The cAMP Signaling Pathway
The cAMP signaling pathway is a fundamental mechanism for transmembrane signal

transduction. It is initiated by the binding of extracellular ligands (e.g., hormones,

neurotransmitters) to G protein-coupled receptors (GPCRs), which in turn activate adenylyl

cyclase to produce cAMP from ATP.[6][7][8] cAMP then activates PKA, which phosphorylates

downstream targets, leading to a cellular response. The signal is terminated by the action of

phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[7]
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cAMP Signaling Pathway.

Experimental Applications and Protocols
The primary utility of 2-AHA-cAMP in research stems from its modifiable amino group, which

allows for its immobilization on solid supports or conjugation with reporter molecules.

Affinity Chromatography and Pull-Down Assays
2-AHA-cAMP can be covalently coupled to agarose beads to create an affinity matrix (2-AHA-
cAMP-Agarose) for the purification and identification of cAMP-binding proteins.[9] This

technique is particularly useful for isolating PKA regulatory subunits and other proteins that

interact with cAMP, such as phosphodiesterases and exchange proteins activated by cAMP

(EPACs).

This protocol provides a general framework for a pull-down assay using 2-AHA-cAMP-

Agarose. Optimization may be required depending on the cell type and protein of interest.

1. Preparation of Cell Lysate: a. Culture cells to the desired confluency and treat as required for

the experiment. b. Wash cells twice with ice-cold PBS. c. Lyse cells in a suitable lysis buffer

(e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). d. Centrifuge the

lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant

(clarified lysate) and determine the protein concentration using a standard protein assay (e.g.,

BCA assay).

2. Equilibration of 2-AHA-cAMP-Agarose Beads: a. Resuspend the 2-AHA-cAMP-Agarose

beads in the slurry. b. Aliquot the desired amount of bead slurry into a microcentrifuge tube. c.

Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant. d.

Wash the beads three times with 10 bed volumes of lysis buffer without detergents.

3. Binding of Proteins to Beads: a. Add the clarified cell lysate (e.g., 1-2 mg of total protein) to

the equilibrated beads. b. Incubate the mixture for 2-4 hours at 4°C with gentle end-over-end

rotation.

4. Washing: a. Pellet the beads by centrifugation and save the supernatant (flow-through) for

analysis. b. Wash the beads three to five times with 10 bed volumes of wash buffer (e.g., lysis
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buffer with a lower concentration of detergent). After the final wash, remove as much of the

supernatant as possible.

5. Elution: a. Elute the bound proteins by adding 2-3 bed volumes of elution buffer. Several

elution strategies can be employed: i. Competitive Elution: Use a high concentration of free

cAMP (e.g., 10-100 mM) or 2-AHA-cAMP in a suitable buffer. ii. pH Elution: Use a low pH

buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Neutralize the eluate immediately with a high pH buffer

(e.g., 1 M Tris, pH 8.5). iii. Denaturing Elution: Add SDS-PAGE sample buffer directly to the

beads and boil for 5-10 minutes.

6. Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies

against known or suspected cAMP-binding proteins. b. For identification of unknown interacting

proteins, the eluate can be subjected to mass spectrometry-based proteomic analysis.
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Workflow for a Pull-Down Assay.
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Quantitative Proteomics
Combining 2-AHA-cAMP-based affinity purification with quantitative mass spectrometry allows

for the identification and relative quantification of proteins that interact with cAMP in different

cellular states. This "chemical proteomics" approach can provide valuable insights into the

dynamics of cAMP signaling pathways.

This workflow outlines a general strategy for quantitative proteomics using 2-AHA-cAMP.

1. Stable Isotope Labeling (Optional but Recommended for Quantitative Analysis): a. Culture

cells in media containing either "light" (e.g., ¹²C₆-arginine) or "heavy" (e.g., ¹³C₆-arginine)

isotopes for several passages to achieve complete labeling (SILAC). b. Treat one population of

cells with a stimulus of interest while the other serves as a control.

2. Cell Lysis and Protein Extraction: a. Harvest and lyse the "light" and "heavy" labeled cells

separately as described in the pull-down protocol. b. Combine equal amounts of protein from

the "light" and "heavy" lysates.

3. Affinity Purification: a. Perform the pull-down assay using 2-AHA-cAMP-Agarose on the

combined lysate as described above.

4. Protein Elution and Digestion: a. Elute the bound proteins. b. Reduce, alkylate, and digest

the eluted proteins into peptides using an enzyme such as trypsin.

5. Mass Spectrometry Analysis: a. Analyze the peptide mixture by liquid chromatography-

tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will detect pairs of

peptides that are chemically identical but differ in mass due to the stable isotope labels.

6. Data Analysis: a. Use specialized software to identify the peptides and quantify the relative

abundance of the "light" and "heavy" forms of each peptide. b. The ratio of "heavy" to "light"

peptide intensity reflects the change in the abundance of the corresponding protein in the pull-

down between the two experimental conditions.
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Quantitative Proteomics Workflow.

Fluorescent Labeling
The primary amino group of 2-AHA-cAMP can be readily conjugated to amine-reactive

fluorescent dyes, such as those containing N-hydroxysuccinimidyl (NHS) esters. This allows for

the synthesis of fluorescent cAMP analogs that can be used to visualize the localization of

cAMP-binding proteins in cells or to perform in vitro binding assays.
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This is a general protocol for labeling 2-AHA-cAMP with an NHS-ester functionalized

fluorescent dye. The specific reaction conditions may need to be optimized depending on the

dye used.

1. Reagent Preparation: a. Dissolve 2-AHA-cAMP in an appropriate buffer, such as 0.1 M

sodium bicarbonate, pH 8.3-8.5, to a final concentration of 1-5 mM. b. Immediately before use,

dissolve the amine-reactive fluorescent dye in anhydrous dimethyl sulfoxide (DMSO) or

dimethylformamide (DMF) to a concentration of 10 mM.

2. Labeling Reaction: a. Add the fluorescent dye solution to the 2-AHA-cAMP solution at a

molar ratio of 1.5:1 (dye:2-AHA-cAMP). b. Incubate the reaction for 1-2 hours at room

temperature in the dark with gentle stirring.

3. Purification: a. Purify the fluorescently labeled 2-AHA-cAMP from the unreacted dye and

starting material using reverse-phase high-performance liquid chromatography (HPLC). b.

Monitor the elution profile using a UV-Vis detector at the absorbance maxima of the adenine

ring (around 260 nm) and the fluorescent dye.

4. Characterization: a. Confirm the identity and purity of the product by mass spectrometry and

measure its concentration and degree of labeling using UV-Vis spectrophotometry.

Conclusion
2-AHA-cAMP is a versatile and powerful tool for the study of cAMP-mediated signal

transduction. Its ability to be functionalized through its primary amino group makes it highly

adaptable for a range of applications, from the purification and identification of cAMP-binding

proteins to the development of fluorescent probes for imaging and binding studies. The

experimental protocols and workflows provided in this guide offer a starting point for

researchers to incorporate 2-AHA-cAMP into their studies of this critical signaling pathway,

with the potential to yield significant insights into cellular regulation and disease, and to aid in

the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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